

# Physical properties of ethyl mandelate (melting point, boiling point)

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## Compound of Interest

Compound Name: Ethyl mandelate

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An In-depth Guide to the Physical Properties of **Ethyl Mandelate**

## Introduction

**Ethyl mandelate** (ethyl 2-hydroxy-2-phenylacetate) is the ethyl ester of mandelic acid, an alpha-hydroxy acid.[1] It is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] A thorough understanding of its physical properties, such as melting and boiling points, is crucial for its purification, handling, and application in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the experimentally determined physical properties of **ethyl mandelate**, detailed methodologies for their determination, and a logical workflow for physical property analysis.

## Physical Properties of Ethyl Mandelate

The melting and boiling points of **ethyl mandelate** can vary depending on its stereochemical form (racemic mixture vs. individual enantiomers) and the pressure at which the measurement is taken. The data from various sources are summarized below.

## Data Presentation: Melting and Boiling Points

Property	Form	Value (°C)	Pressure
Melting Point	Racemic (DL)	37	Not Specified
Racemic (DL)	35	Not Specified	
Racemic (DL)	24 - 27	Not Specified	
(R)-(-)-Enantiomer	33 - 34	Not Specified	
(L)-(+)-Enantiomer	28	Not Specified	
(L)-(+)-Enantiomer	27 - 30	Not Specified	
Boiling Point	Racemic (DL)	253 - 255	"lit." (assumed atmospheric)
Racemic (DL)	133	Not Specified	
(R)-(-)-Enantiomer	103 - 105	2 mmHg	
(L)-(+)-Enantiomer	107	4 mmHg	

Note: The term "lit." generally refers to literature values at standard atmospheric pressure unless otherwise specified.

## Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following protocols describe standard laboratory methods for measuring the melting and boiling points of organic compounds like **ethyl mandelate**.

### Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[3] Impurities tend to lower and broaden the melting range.[3]

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital Mel-Temp device)[3][4]

- Glass capillary tubes (sealed at one end)[3]
- Calibrated thermometer[4]
- Spatula
- Mortar and pestle (if sample is not a fine powder)

#### Procedure:

- **Sample Preparation:** A small amount of dry **ethyl mandelate** is finely powdered.[4] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[5][6]
- **Apparatus Setup (Thiele Tube):** The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]
- **Heating:** The side arm of the Thiele tube is heated gently with a Bunsen burner.[3] The unique shape of the tube promotes convection currents, ensuring uniform heat distribution. [3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
- **Observation and Recording:** Two temperatures are recorded:
  - T1: The temperature at which the first drop of liquid appears.
  - T2: The temperature at which the entire sample has completely liquefied.
- **Reporting:** The melting point is reported as the range from T1 to T2. For a preliminary determination, a faster heating rate can be used to find an approximate melting point, followed by a more careful, slower measurement.[3]

## Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.<sup>[1]</sup> This microscale method is suitable when only a small amount of the substance is available.<sup>[7][8]</sup>

#### Apparatus:

- Small test tube or fusion tube<sup>[1]</sup>
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or other heating bath<sup>[1]</sup>
- Rubber band or thread

#### Procedure:

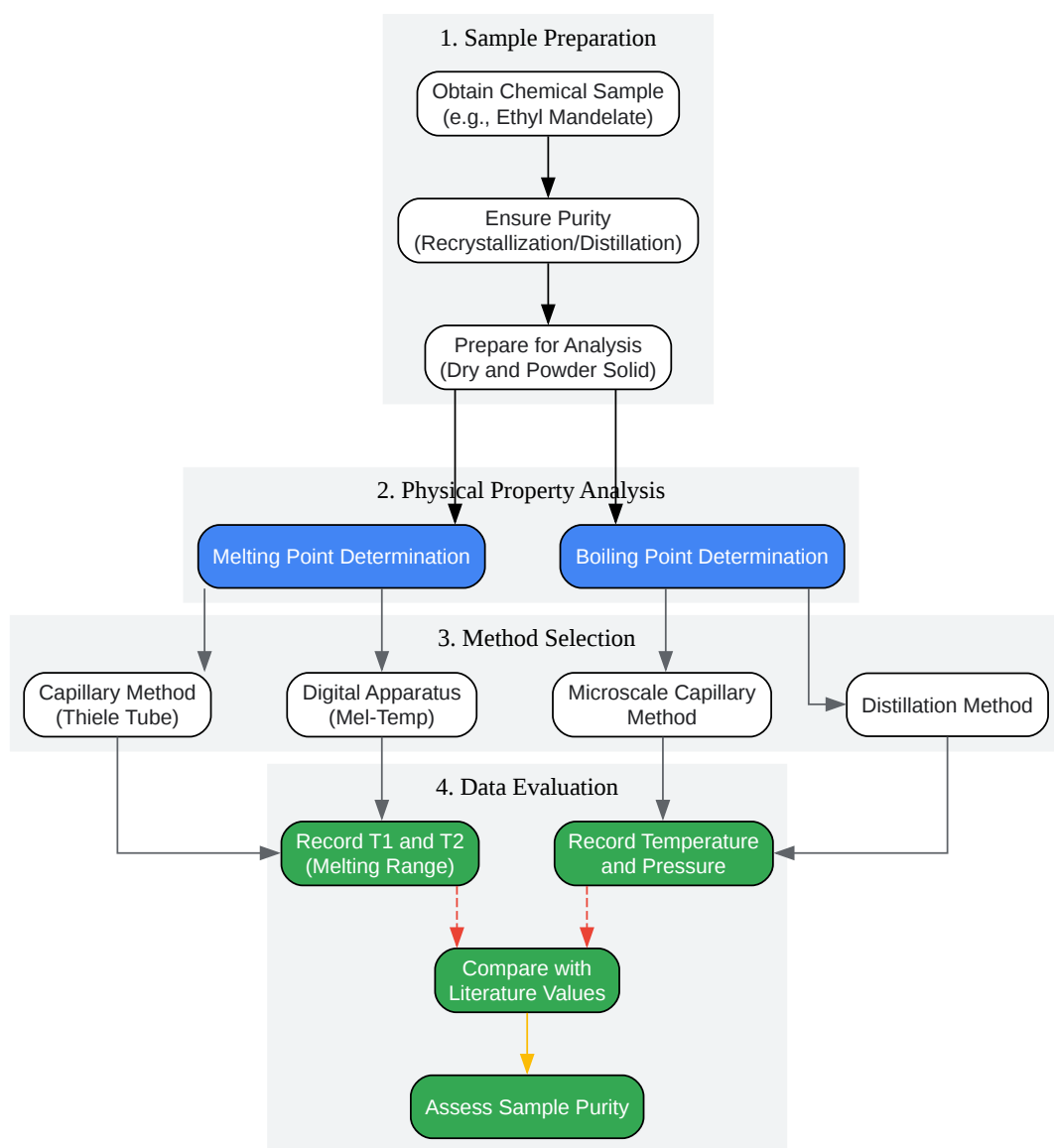
- Sample Preparation: Approximately 0.5 mL of liquid **ethyl mandelate** is placed into a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.<sup>[1]</sup>
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).<sup>[1]</sup>
- Heating: The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.
- Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.<sup>[1][9]</sup> At this point, the vapor pressure of the liquid has overcome the external pressure.
- Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded.<sup>[1][9]</sup> This temperature is the boiling point of the liquid at the ambient atmospheric

pressure. It is crucial to also record the barometric pressure at the time of the experiment.

[10]

## Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical sample's physical properties, a fundamental process in any research or drug development setting.



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Caption: Workflow for Physical Property Determination.

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- To cite this document: BenchChem. [Physical properties of ethyl mandelate (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077039#physical-properties-of-ethyl-mandelate-melting-point-boiling-point]

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